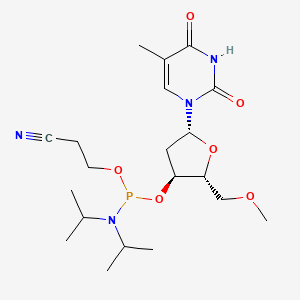

5/'-O-Methyl-DT cep

Beschreibung

Overview of Synthetic Nucleic Acid Chemistry in Contemporary Research

The chemical synthesis of nucleic acid fragments, or oligonucleotides, has become an indispensable tool in modern science and medicine. slideshare.netwikipedia.org Initially a complex and specialized endeavor, the development of robust automated methods has made custom-synthesized DNA and RNA sequences readily accessible for a vast array of applications. wikipedia.org This technology underpins numerous advancements in molecular biology, biotechnology, and therapeutic development. amerigoscientific.com

In contemporary research, synthetic oligonucleotides are fundamental components in diagnostics, most notably as primers and probes in polymerase chain reaction (PCR) and quantitative PCR (qPCR) for the detection of specific genetic sequences. amerigoscientific.com They are also crucial for genetic studies, serving as tools for gene sequencing, targeted mutagenesis, and the construction of synthetic genes. slideshare.netamerigoscientific.com Furthermore, the field of nucleic acid therapeutics has emerged as a promising frontier, utilizing synthetic oligonucleotides to modulate gene expression for the treatment of various diseases. nih.gov The ability to precisely control the sequence and chemical nature of these molecules through chemical synthesis is central to their power and versatility. wikipedia.org

Significance of Oligonucleotide Modifications in Advancing Biological Inquiry

While standard DNA and RNA oligonucleotides are invaluable, their utility can be limited by factors such as degradation by cellular enzymes (nucleases) and challenges with cellular uptake. slideshare.netnih.gov To overcome these limitations and to introduce novel functionalities, chemists have developed a wide range of chemical modifications. nih.gov These modifications can be strategically placed on the nucleobase, the sugar moiety, or the phosphate (B84403) backbone of the oligonucleotide. nih.gov

The introduction of these chemical alterations can confer desirable properties, such as enhanced stability against nuclease digestion, which is crucial for therapeutic applications where the oligonucleotide must persist in a biological environment. nih.gov Modifications can also increase the binding affinity and specificity of an oligonucleotide for its target sequence. nih.gov For example, modified oligonucleotides are the cornerstone of antisense technology and RNA interference (RNAi), where they are designed to bind to specific messenger RNA (mRNA) sequences to block gene expression. amerigoscientific.comnih.gov Other modifications allow for the attachment of labels, such as fluorescent dyes or biotin, for detection and purification, or for conjugation to other molecules to facilitate delivery or create complex biomolecular structures. nih.gov The study of naturally occurring modifications, such as methylation, has also driven the synthesis of modified analogs to probe their roles in biological processes like the regulation of RNA structure and function. acs.org

Fundamental Principles of Solid-Phase Oligonucleotide Synthesis via Phosphoramidite (B1245037) Chemistry

The predominant method for chemical oligonucleotide synthesis is the solid-phase phosphoramidite approach, a technique lauded for its high efficiency, speed, and amenability to automation. slideshare.netwikipedia.org The synthesis proceeds in a cyclical fashion, with nucleotide monomers added sequentially to a growing chain that is covalently attached to an insoluble solid support, typically controlled pore glass (CPG) or polystyrene beads. slideshare.netwikipedia.org The synthesis is carried out in the 3' to 5' direction, which is the reverse of biological nucleic acid synthesis. wikipedia.org

The phosphoramidite synthesis cycle consists of four main chemical steps:

De-blocking (Detritylation): The cycle begins with the removal of an acid-labile 5'-hydroxyl protecting group, most commonly the dimethoxytrityl (DMT) group, from the support-bound nucleoside. danaher.comatdbio.com This exposes the 5'-hydroxyl for the subsequent reaction.

Coupling: The next nucleotide, in the form of a nucleoside phosphoramidite, is activated by a catalyst (such as tetrazole) and added to the support. ttu.ee This activated monomer rapidly couples with the free 5'-hydroxyl group of the growing chain, forming a phosphite (B83602) triester linkage. danaher.com

Capping: To prevent the formation of sequences with internal deletions, any unreacted 5'-hydroxyl groups are permanently blocked through acetylation in a step known as capping. wikipedia.orgdanaher.com This ensures that only the correct full-length sequences are extended in subsequent cycles. wikipedia.org

Oxidation: The newly formed phosphite triester linkage is unstable. atdbio.com It is therefore oxidized, typically using an iodine solution, to the more stable and natural phosphotriester (P(V)) linkage. danaher.comatdbio.com

This four-step cycle is repeated until the desired sequence is assembled. Finally, the completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and the phosphate backbone are removed. wikipedia.org

| Step | Description | Key Reagents | Purpose |

|---|---|---|---|

| 1. Detritylation | Removal of the 5'-DMT protecting group. | Trichloroacetic acid (TCA) in an organic solvent. | To expose the 5'-hydroxyl group for chain elongation. danaher.comatdbio.com |

| 2. Coupling | Addition of the next phosphoramidite monomer. | Nucleoside phosphoramidite, Tetrazole or other activator. | To form a new phosphite triester bond, extending the oligonucleotide chain. danaher.comttu.ee |

| 3. Capping | Acetylation of unreacted 5'-hydroxyl groups. | Acetic anhydride (B1165640) and 1-methylimidazole. | To prevent the formation of deletion mutants (n-1 shortmers). wikipedia.orgdanaher.com |

| 4. Oxidation | Conversion of the phosphite triester to a phosphotriester. | Iodine, water, and a weak base (e.g., pyridine). | To create a stable phosphate backbone linkage. danaher.comatdbio.com |

The Position of 5'-O-Methyl-DT cep within the Repertoire of Advanced Phosphoramidite Building Blocks

Within the extensive library of modified phosphoramidite building blocks, 5'-O-Methyl-DT cep holds a specific and important role. glenresearch.com This compound is a modified deoxythymidine (dT) nucleoside where the hydroxyl group at the 5' position of the deoxyribose sugar is replaced by a methyl ether (-OCH3) group. glenresearch.comnih.gov The "cep" designation refers to the 3'-phosphoramidite moiety, specifically a cyanoethyl phosphoramidite, which enables its use in the standard oligonucleotide synthesis cycle. glenresearch.com

The critical feature of this modification is that the 5'-methyl ether is a stable group that cannot be removed during the detritylation step and does not provide a site for further chain elongation. glenresearch.com Consequently, when 5'-O-Methyl-DT cep is incorporated into a growing oligonucleotide chain, it acts as a chain terminator. glenresearch.com This property is particularly useful for applications requiring a blocked 5'-terminus. For instance, in RNA interference (RNAi) research, siRNAs are double-stranded RNA molecules where one strand (the guide strand) is loaded into the RNA-induced silencing complex (RISC) to target mRNA. The selection of the guide strand is influenced by the phosphorylation status of the 5'-ends. By synthesizing one strand with a 5'-O-methylated nucleotide at its terminus, that strand is rendered refractory to phosphorylation by cellular kinases, effectively preventing it from being loaded into RISC and thus controlling the specificity of gene silencing. nih.gov This makes 5'-O-Methyl-DT cep a valuable tool for dissecting and controlling complex biological pathways. nih.gov

| Property | Value |

|---|---|

| Full Chemical Name | 5'-O-methyl-2'-deoxyThymidine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite glenresearch.com |

| IUPAC Name | 3-[[di(propan-2-yl)amino]-[(2R,3S,5R)-2-(methoxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile nih.gov |

| Molecular Formula | C₂₀H₃₃N₄O₆P glenresearch.comnih.gov |

| Molecular Weight | 456.48 g/mol glenresearch.com |

| CAS Number | 149681-62-9 glenresearch.com |

| Primary Function in Synthesis | 5'-Terminator of oligonucleotide synthesis. glenresearch.com |

Historical Context and Evolution of 5'-O-Methyl Nucleoside Analogs in Nucleic Acid Research

The synthesis of modified nucleosides has a long history, intertwined with the quest to develop therapeutic agents, particularly antivirals, and to understand fundamental biological processes. acs.orgwikipedia.orgresearchgate.net Early work in the 1950s and 1960s established the foundational methods for nucleoside synthesis, which paved the way for the creation of analogs with altered sugar or base moieties. researchgate.net The development of zidovudine (B1683550) (AZT) in 1964, an analog where the 3'-hydroxyl is replaced by an azido (B1232118) group, marked a pivotal moment, eventually leading to the first approved drug for HIV. wikipedia.org This success highlighted the potential of modified nucleosides as therapeutic agents.

Methylation is one of the most common natural modifications found in nucleic acids, particularly in RNA, where it plays roles in stabilizing structure and regulating function. frontiersin.org For instance, 2'-O-methylation of the ribose is a widespread post-transcriptional modification in ribosomal RNA (rRNA) and is known to increase the thermal stability of RNA duplexes. nsf.gov The discovery of these natural modifications spurred chemists to synthesize nucleoside analogs containing methyl groups at various positions to study their effects.

The development of 5'-O-methyl nucleoside analogs, specifically, grew out of research into carbocyclic nucleoside analogs where the furanose oxygen is replaced by a methylene (B1212753) group. nih.gov In designing analogs that could not be phosphorylated at the 5' position, researchers created compounds like 5'-deoxy-aristeromycin, where the 5'-CH₂OH group was replaced by a methyl group, leading to a significant increase in antiviral activity. nih.gov This demonstrated that modifications at the 5'-position could profoundly alter the biological activity of a nucleoside. The subsequent integration of such modifications into phosphoramidite chemistry, creating reagents like 5'-O-Methyl-DT cep, represents the evolution of these concepts from medicinal chemistry into tools for synthetic biology and molecular diagnostics. glenresearch.comnih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[[di(propan-2-yl)amino]-[(2R,3S,5R)-2-(methoxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N4O6P/c1-13(2)24(14(3)4)31(28-9-7-8-21)30-16-10-18(29-17(16)12-27-6)23-11-15(5)19(25)22-20(23)26/h11,13-14,16-18H,7,9-10,12H2,1-6H3,(H,22,25,26)/t16-,17+,18+,31?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWFWDWWGSTJTC-UBYQHPLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC)OP(N(C(C)C)C(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC)OP(N(C(C)C)C(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N4O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving 5 O Methyl Dt Cep

Precursor Synthesis and Functionalization for 5'-O-Methyl-DT cep

The synthesis of 5'-O-Methyl-DT cep begins with the strategic modification of a deoxythymidine precursor. This multi-step process involves derivatization at the 5'-position, introduction of the key O-methyl group, and finally, phosphoramidation to yield the reactive monomer ready for oligonucleotide synthesis.

Derivatization of Nucleosidic Precursors at the 5'-Position

The journey to 5'-O-Methyl-DT cep starts with the selective functionalization of the 5'-hydroxyl group of a thymidine (B127349) derivative. This primary alcohol is the most reactive hydroxyl group in the nucleoside, allowing for regioselective reactions under controlled conditions. umich.edu A common strategy involves the use of protecting groups to shield other reactive moieties on the nucleoside, ensuring that subsequent reactions occur exclusively at the 5'-position. umich.edu For instance, the 3'-hydroxyl group is often protected to prevent unwanted side reactions during the modification of the 5'-end. biosynth.com

In some synthetic pathways for modified nucleosides, activation of the 5'-position is a key step. This can be achieved by converting the 5'-hydroxyl into a good leaving group, such as a toluenesulfonyl (tosyl) group, which facilitates subsequent nucleophilic substitution reactions. nih.gov

Introduction of the O-Methyl Moiety

With the 5'-position appropriately primed, the introduction of the O-methyl group is the next critical transformation. This is typically achieved through a Williamson ether synthesis, where a methylating agent, such as methyl iodide or dimethyl sulfate, reacts with the deprotonated 5'-hydroxyl group. The choice of base and reaction conditions is crucial to ensure efficient methylation without affecting other parts of the nucleoside.

Alternatively, if a leaving group was installed at the 5'-position, a nucleophilic substitution reaction with a methoxide (B1231860) source can be employed. The successful installation of the O-methyl group at this stage yields 5'-O-methyl-2'-deoxythymidine, the direct precursor for the final phosphoramidite (B1245037).

Phosphoramidation Chemistry for 5'-O-Methyl-DT cep Formation

The final step in synthesizing 5'-O-Methyl-DT cep is the phosphoramidation of the 3'-hydroxyl group of 5'-O-methyl-2'-deoxythymidine. This reaction introduces the phosphoramidite moiety, which is essential for the subsequent coupling reactions in automated oligonucleotide synthesis. The most common phosphitylating agent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, which reacts with the 3'-hydroxyl group in the presence of a mild base, such as N,N-diisopropylethylamine (DIPEA). glenresearch.com

The resulting product is 5'-O-methyl-2'-deoxythymidine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly abbreviated as 5'-O-Methyl-DT cep. glenresearch.com This molecule is now activated and ready for use in solid-phase oligonucleotide synthesizers.

Table 1: Chemical Properties of 5'-O-Methyl-DT cep

| Property | Value | Source |

| IUPAC Name | 3-[[di(propan-2-yl)amino]-[(2R,3S,5R)-2-(methoxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile | nih.gov |

| CAS Number | 149681-62-9 | glenresearch.comcymitquimica.com |

| Molecular Formula | C20H33N4O6P | glenresearch.comcymitquimica.com |

| Molecular Weight | 456.48 g/mol | glenresearch.com |

Integration of 5'-O-Methyl-DT cep into Automated Oligonucleotide Synthesis Cycles

The incorporation of 5'-O-Methyl-DT cep into a growing oligonucleotide chain follows the standard phosphoramidite chemistry cycle used in automated DNA synthesizers. shigematsu-bio.comtcichemicals.com This cycle consists of four main steps: deblocking, coupling, capping, and oxidation. shigematsu-bio.com The presence of the 5'-O-methyl group, however, means this monomer is typically used as a terminating agent at the 5'-end of an oligonucleotide. glenresearch.com

Coupling Efficiency and Reaction Kinetics

The coupling efficiency of 5'-O-Methyl-DT cep is a critical parameter for the successful synthesis of the modified oligonucleotide. In standard phosphoramidite synthesis, coupling efficiencies are typically around 99%. shigematsu-bio.com For modified phosphoramidites like 5'-O-Methyl-DT cep, manufacturers generally state that no changes are needed from the standard coupling methods recommended by the synthesizer manufacturer. glenresearch.com

The coupling reaction involves the activation of the phosphoramidite by a weak acid, such as tetrazole or dicyanoimidazole (DCI), followed by nucleophilic attack from the free 5'-hydroxyl group of the growing oligonucleotide chain attached to the solid support. tcichemicals.comumich.edu The reaction is usually rapid, often completing within 30 seconds to a few minutes. umich.edu

Protecting Group Strategies in the Context of 5'-O-Methyl-DT cep Incorporation

In standard oligonucleotide synthesis, the 5'-hydroxyl group of the phosphoramidite monomers is protected by a dimethoxytrityl (DMT) group. biosynth.comfishersci.se This acid-labile group is removed at the beginning of each synthesis cycle to allow for the coupling of the next monomer. shigematsu-bio.comumich.edu However, since 5'-O-Methyl-DT cep has a permanent methyl group at the 5'-position instead of a DMT group, it acts as a terminator of the synthesis. glenresearch.com Once incorporated, there is no 5'-hydroxyl group to deprotect for further chain elongation.

The other protecting groups used in the synthesis, such as the cyanoethyl group on the phosphate (B84403) and the protecting groups on the nucleobases (if any), are designed to be stable throughout the synthesis cycles and are removed during the final deprotection and cleavage step. shigematsu-bio.com For the incorporation of 5'-O-Methyl-DT cep, no changes to the standard deprotection procedures are typically required. glenresearch.com

Optimization of Deprotection and Cleavage Conditions for 5'-O-Methylated Oligonucleotides

The final deprotection and cleavage steps are critical for obtaining high-purity oligonucleotides. For oligonucleotides modified with 5'-O-methylated nucleosides, standard deprotection protocols often need to be adjusted to ensure complete removal of all protecting groups without compromising the integrity of the final product.

The most common protecting groups used in oligonucleotide synthesis include benzoyl for adenine (B156593) and cytosine, and isobutyryl for guanine (B1146940). atdbio.com These are typically removed by treatment with concentrated ammonium (B1175870) hydroxide (B78521). atdbio.com The rate-limiting step in this process is often the removal of the isobutyryl group from guanine. atdbio.com For sensitive modified oligonucleotides, milder deprotection strategies are required. One such strategy involves the use of the dimethylformamidine (dmf) protecting group for guanine, which allows for deprotection under much gentler conditions. atdbio.com

When dealing with more complex modifications, such as those found in epigenetic studies involving 5-formyl-dC, the choice of deprotection reagent is paramount. Ammonium hydroxide or methylamine (B109427) can lead to side reactions, specifically the formation of a substituted N-acetamide instead of the desired glycol. glenresearch.com To circumvent this, a solution of 0.4 M sodium hydroxide in a 4:1 methanol/water mixture for 17 hours at room temperature is often employed. glenresearch.comglenresearch.com However, this method is not compatible with dmf-protected dG, which is highly resistant to these conditions. glenresearch.com Furthermore, benzoyl-protected dC can undergo deamination to dU under these basic conditions, a mutation that can be avoided by using acetyl-protected dC. glenresearch.com

The cyanoethyl groups protecting the phosphate backbone are typically removed during the cleavage from the solid support. shigematsu-bio.com However, to avoid potential side reactions like cyanoethyl adduct formation, the deprotection of the backbone can be performed prior to cleavage from the support using a weak base solution, such as 10% diethylamine (B46881) in acetonitrile. atdbio.com

The table below summarizes various deprotection conditions for modified oligonucleotides.

| Modification | Protecting Group | Deprotection Conditions | Notes |

| Standard DNA | Benzoyl (A, C), Isobutyryl (G) | Concentrated ammonium hydroxide, 55°C, 5 hours | Rate-limiting step is guanine deprotection. atdbio.com |

| Base-Labile Oligos | Dimethylformamidine (dmf) for G | Milder conditions (e.g., lower temperature or shorter time with ammonia) | Avoids degradation of sensitive modifications. atdbio.com |

| 5-Formyl-dC | Acetyl | 0.4 M NaOH in MeOH/H₂O (4:1), 17h, RT | Avoids side reactions with the formyl group. glenresearch.comglenresearch.com |

| 5-Formyl-dC | Acetyl | Acetic acid/water (80:20 v/v), 6h, 20°C | For removal of acetal (B89532) protecting groups. glenresearch.com |

| Methylphosphonates | N/A | Dilute ammonia (B1221849) (30 min) followed by ethylenediamine (B42938) (6h, RT) | One-pot procedure. nih.gov |

Advanced Synthetic Approaches and Scalability Considerations for 5'-O-Methyl-DT cep and Related Analogs

The efficient synthesis of 5'-O-Methyl-DT cep and its analogs is crucial for their application in research and therapeutics. This section explores advanced synthetic methodologies aimed at improving yield, purity, and scalability.

One-Pot Synthesis Methodologies

One-pot syntheses offer significant advantages by reducing the number of intermediate purification steps, thereby saving time and resources. Several one-pot strategies have been developed for the synthesis of nucleosides and their derivatives. madridge.orgnih.gov A notable example is the direct glycosylation of purine (B94841) and pyrimidine (B1678525) nucleobases with unprotected D-ribose using modified Mitsunobu conditions to yield β-pyranosyl nucleosides. nih.gov A further one-pot strategy can then convert these to the desired β-furanosides from the heterocycle and 5-O-monoprotected D-ribose. nih.gov

For the synthesis of nucleoside triphosphates, a "one-pot, three-step" Ludwig-Eckstein strategy is often employed. google.comresearchgate.net This involves the initial monophosphorylation of a nucleoside with phosphorous oxychloride, followed by reaction with pyrophosphate, and subsequent hydrolysis to yield the triphosphate. researchgate.net This method has been successfully applied to the synthesis of modified nucleoside triphosphates, such as 5-methylcytidine-5'-triphosphate. researchgate.net

Phase Transfer Catalysis in Methylated Nucleoside Synthesis

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. core.ac.uk It has found significant application in the synthesis of organic chemicals, including nucleoside derivatives. core.ac.uktandfonline.comnih.gov In the context of methylated nucleoside synthesis, PTC can be used to facilitate the alkylation of hydroxyl groups. For instance, the regioselective 2' versus 3'-O-methylation of N⁶-cyclohexyladenosine has been investigated under PTC conditions. tandfonline.com

More recently, PTC has been employed in the large-scale synthesis of 2′-O-modified pyrimidine phosphoramidites, demonstrating its utility in improving reaction conditions and scalability for crucial oligonucleotide building blocks. nih.gov Hydrogen bonding phase-transfer catalysis (HB-PTC) is an emerging area that utilizes neutral chiral H-bond donors to bring insoluble inorganic salts into solution, enabling their use as reagents in asymmetric catalysis. acs.org

Considerations for Multi-Gram Scale Preparation of 5'-O-Methyl-DT cep

Scaling up the synthesis of 5'-O-Methyl-DT cep from laboratory to multi-gram scale presents several challenges. These include ensuring consistent reaction conditions, efficient purification, and maintaining high yields. The synthesis of related 2′-O-modified 5-methyl pyrimidine phosphoramidites on a multi-gram scale has been reported, highlighting key strategies for successful scale-up. nih.gov These strategies often involve the use of low-cost reagents, minimization of chromatographic purifications, and the optimization of critical steps like alkylation using techniques such as PTC. nih.gov

The development of cost-effective, large-scale synthesis processes is particularly important for therapeutic applications of modified oligonucleotides. shigematsu-bio.com This requires careful optimization of each synthetic step, from the preparation of the initial nucleoside to the final phosphitylation to create the phosphoramidite.

Analytical Characterization of Synthesized 5'-O-Methyl-DT cep and Modified Oligonucleotides

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of synthesized 5'-O-Methyl-DT cep and the oligonucleotides into which it is incorporated.

Spectroscopic Validation of Chemical Structure

A combination of spectroscopic techniques is used to validate the chemical structure of 5'-O-Methyl-DT cep and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are indispensable for structural elucidation.

¹H NMR provides information on the number and environment of protons. For 5'-O-methylated thymidine derivatives, characteristic signals include the methyl protons of the thymine (B56734) base, the sugar protons, and the methyl protons of the 5'-O-methyl group. acs.org

¹³C NMR confirms the carbon framework of the molecule. acs.org

³¹P NMR is crucial for phosphoramidites, showing a characteristic signal for the phosphorus atom, confirming the success of the phosphitylation step. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition. acs.orgrsc.org Electrospray ionization (ESI) is a common technique used for these analyses. rsc.org

The table below presents hypothetical spectroscopic data for 5'-O-Methyl-DT cep based on reported data for similar structures.

| Technique | Nucleus | Expected Chemical Shifts (ppm) or m/z | Interpretation |

| ¹H NMR | ¹H | δ ~7.5 (s, 1H, H6), ~6.2 (t, 1H, H1'), ~3.4 (s, 3H, 5'-OCH₃), ~1.9 (s, 3H, Thy-CH₃) | Confirms presence of thymine base, sugar moiety, and 5'-O-methyl group. acs.org |

| ¹³C NMR | ¹³C | δ ~164 (C4), ~150 (C2), ~136 (C6), ~111 (C5), ~85 (C1'), ~60 (5'-OCH₃) | Validates the carbon skeleton of the molecule. acs.org |

| ³¹P NMR | ³¹P | δ ~147 | Characteristic of the phosphoramidite group. rsc.org |

| HRMS (ESI) | m/z | [M+H]⁺ calculated for C₂₀H₃₄N₄O₆P⁺ | Confirms the elemental composition and molecular weight. nih.gov |

Chromatographic Purity Assessment of Modified Oligomers

Following solid-phase synthesis, the crude product containing an oligonucleotide terminated with a 5'-O-methyl-deoxythymidine residue is a heterogeneous mixture. It comprises the desired full-length sequence alongside various synthesis-related impurities, most notably truncated sequences known as "failure sequences" (n-1, n-2, etc.). microsynth.com Therefore, robust purification and purity assessment are critical to isolate the target oligonucleotide. High-performance liquid chromatography (HPLC) is the predominant technique for both the purification and analytical assessment of synthetic oligonucleotides.

Two primary modes of HPLC are employed: Ion-Exchange (IE-HPLC) and Reverse-Phase (RP-HPLC).

Ion-Exchange HPLC (IE-HPLC) separates oligonucleotides based on the net negative charge of their phosphodiester backbone. sigmaaldrich.com The stationary phase consists of a positively charged resin, and oligonucleotides are eluted using an increasing salt gradient. Since the full-length product possesses the greatest number of phosphate groups, it has the strongest interaction with the column and elutes last, allowing for effective separation from shorter failure sequences. sigmaaldrich.comlabcluster.com This method's efficacy is largely independent of the nature of the 5'-terminal group, making it highly suitable for purifying oligonucleotides synthesized with 5'-O-Methyl-DT cep. sigmaaldrich.com

Reverse-Phase HPLC (RP-HPLC) separates molecules based on hydrophobicity. labcluster.com For standard oligonucleotides, purification is often performed with the lipophilic 5'-DMT group left on (a "DMT-on" purification), which significantly increases the retention of the full-length product relative to the "DMT-off" failure sequences. glenresearch.com In the case of oligonucleotides made with 5'-O-Methyl-DT cep, there is no DMT group. The terminal 5'-O-methyl group is significantly less hydrophobic than a DMT group. Consequently, the full-length product will be less retained than a comparable DMT-on oligonucleotide. However, RP-HPLC can still effectively separate the full-length product from the shorter, less hydrophobic failure sequences. microsynth.comlabcluster.com

The following tables summarize typical conditions for these chromatographic methods.

Table 1: Typical Conditions for Reverse-Phase HPLC (RP-HPLC) of Oligonucleotides

| Parameter | Description |

|---|---|

| Column | C8 or C18 silica-based, or polymeric (e.g., Polystyrene-divinylbenzene) |

| Mobile Phase A | Aqueous buffer, often containing an ion-pairing agent like triethylammonium (B8662869) acetate (B1210297) (TEAA) or hexafluoroisopropanol (HFIP) for LC-MS compatibility. ox.ac.uklcms.cz |

| Mobile Phase B | Acetonitrile or Methanol. ox.ac.uk |

| Gradient | An increasing gradient of Mobile Phase B is used to elute oligonucleotides based on hydrophobicity. |

| Detection | UV absorbance, typically at 260 nm. ox.ac.uk |

| Temperature | Often elevated (e.g., 50-70 °C) to denature secondary structures and improve peak shape. |

Table 2: Typical Conditions for Ion-Exchange HPLC (IE-HPLC) of Oligonucleotides

| Parameter | Description |

|---|---|

| Column | Strong anion-exchange (SAX) with a quaternary ammonium stationary phase. sigmaaldrich.com |

| Mobile Phase A | Low salt buffer (e.g., Tris, phosphate). |

| Mobile Phase B | High salt buffer (e.g., Mobile Phase A + 1-2 M NaCl or NaClO₄). |

| Gradient | An increasing gradient of Mobile Phase B elutes oligonucleotides based on charge (length). labcluster.com |

| Detection | UV absorbance, typically at 260 nm. |

| Purity Achievable | Can be >85-95%, depending on oligonucleotide length and sequence complexity. microsynth.com |

For definitive purity assessment and impurity characterization, HPLC is often coupled with mass spectrometry (LC-MS). nih.gov High-resolution mass spectrometry (HRMS) is particularly powerful for confirming the exact mass of the full-length product and identifying the structures of co-eluting impurities. bachem.commanufacturingchemist.comtechnologynetworks.com This is crucial for a comprehensive purity profile.

Table 3: Common Synthesis-Related Impurities Detectable by LC-MS

| Impurity Type | Description |

|---|---|

| n-x Truncations | Failure sequences that are shorter than the full-length product. |

| Depurination Products | Loss of a purine base (A or G) during acidic detritylation steps. nih.gov |

| N+1 / N-1 | Deletion or addition of a nucleotide due to synthesizer malfunction or side reactions. |

| Incomplete Deprotection | Residual protecting groups on the nucleobases (e.g., isobutyryl, benzoyl) or the phosphate (cyanoethyl). nih.gov |

| Backbone Modifications | For phosphorothioate (B77711) oligonucleotides, incomplete sulfurization can lead to phosphate (P=O) linkages instead of the desired phosphorothioate (P=S). bachem.com |

By employing these chromatographic and mass spectrometric techniques, the purity of oligonucleotides modified with 5'-O-Methyl-DT cep can be accurately assessed, ensuring the final product is suitable for its intended downstream applications.

Applications of 5 O Methyl Dt Cep Derived Oligonucleotides in Contemporary Research Paradigms

Nucleic Acid Engineering and Functional Design

The ability to synthesize oligonucleotides with tailored properties is fundamental to modern molecular biology. 5'-O-Methyl-DT cep serves as a key building block in the automated solid-phase synthesis of such modified nucleic acids.

Construction of Modified DNA and RNA Scaffolds

5'-O-Methyl-DT cep is a phosphoramidite (B1245037), the standard chemical form used for the sequential addition of nucleotide monomers to a growing oligonucleotide chain on a solid support. thermofisher.comnih.gov The synthesis cycle involves four main steps: deblocking, coupling, capping, and oxidation. In this process, the 5'-O-Methyl-DT cep is activated and coupled to the free 5'-hydroxyl group of the preceding nucleotide on the solid support. This allows for the precise incorporation of a 5'-O-methylated deoxythymidine at specific positions within a DNA or RNA sequence, thereby creating a modified or chimeric scaffold. google.com The use of such modified phosphoramidites is integral to the production of synthetic genes, primers, and probes with specific functionalities. thermofisher.com

Design of Oligonucleotides with Enhanced Duplex Stability for Research Probes

A critical factor for the function of many research probes, such as those used in hybridization assays, is the stability of the duplex formed between the probe and its target nucleic acid sequence. The introduction of modified nucleotides can significantly enhance this stability, which is often measured by the melting temperature (Tm) of the duplex. glenresearch.com While modifications at the 2'-position of the sugar moiety, such as 2'-O-Methyl, are well-known to increase duplex stability, modifications at the 5'-position also play a role. glenresearch.comthermofisher.com For instance, the incorporation of 5-methyl-dC is known to increase the Tm of a duplex. cambio.co.ukglenresearch.com The methyl group at the 5'-position is thought to enhance stacking interactions between adjacent bases and exclude water molecules from the duplex, thereby increasing its stability. cambio.co.uk Oligonucleotides incorporating such modifications can be designed to have a higher affinity for their complementary sequences, which is advantageous for applications requiring high specificity and sensitivity. glenresearch.com

Table 1: Impact of Various Modifications on Oligonucleotide Duplex Stability

| Modification | Change in Melting Temperature (ΔTm) per Substitution |

| 5-Methyl-dC | +1.3°C cambio.co.ukglenresearch.com |

| 2-Amino-dA | +3°C cambio.co.uk |

| 2'-O-Methyl | Increased glenresearch.com |

| Phosphorothioate (B77711) | Slightly decreased glenresearch.com |

This table provides a summary of the reported changes in melting temperature upon incorporation of different modifications into an oligonucleotide duplex. The exact change can be influenced by the sequence context.

Tools for Epigenetic and Epitranscriptomic Investigations

Epigenetic modifications, such as DNA methylation, play a crucial role in regulating gene expression without altering the underlying DNA sequence. glenresearch.combiosynth.com The study of these modifications is a rapidly growing field, and custom-designed oligonucleotides are essential tools in this research.

Utility in Studying Methylated Cytosine (5-mC) and its Oxidation Derivatives (5-hmC, 5-fC, 5-caC) in Nucleic Acids

The most well-characterized epigenetic mark in mammals is the methylation of cytosine at the 5-position to form 5-methylcytosine (B146107) (5-mC). glenresearch.comnih.gov 5-mC can be further oxidized by the Ten-eleven translocation (TET) family of enzymes to 5-hydroxymethylcytosine (B124674) (5-hmC), 5-formylcytosine (B1664653) (5-fC), and 5-carboxylcytosine (5-caC), which are intermediates in the DNA demethylation pathway and may also have their own regulatory functions. nih.govcymitquimica.com The study of these cytosine derivatives is fundamental to understanding epigenetic regulation in development and disease. cymitquimica.com While 5'-O-Methyl-DT cep does not directly mimic these cytosine modifications, oligonucleotides containing modified bases are crucial for investigating the enzymes and proteins that interact with these epigenetic marks. For example, synthetic oligonucleotides with specific methylation patterns are used as substrates or probes in assays to study the activity of DNA methyltransferases (DNMTs) and TET enzymes. nih.gov

Table 2: Key Cytosine Derivatives in Epigenetics

| Abbreviation | Full Name | Role |

| 5-mC | 5-methylcytosine | Generally associated with gene repression nih.gov |

| 5-hmC | 5-hydroxymethylcytosine | Intermediate in DNA demethylation; associated with gene activation nih.gov |

| 5-fC | 5-formylcytosine | Intermediate in DNA demethylation nih.gov |

| 5-caC | 5-carboxylcytosine | Intermediate in DNA demethylation nih.gov |

Development of Probes for DNA Methylation Analysis in Research Assays

The analysis of DNA methylation patterns is essential for epigenetic research. biosynth.com Various techniques are employed for this purpose, many of which rely on specifically designed oligonucleotide probes. For instance, in methylation-sensitive high-resolution melting (MS-HRM) analysis, primers are designed to amplify bisulfite-treated DNA, where unmethylated cytosines are converted to uracil, while methylated cytosines remain unchanged. The subsequent melting profiles can distinguish between methylated and unmethylated sequences. The inclusion of modified nucleotides in primers and probes can enhance the specificity and sensitivity of these assays. Probes containing modifications that increase duplex stability, such as those derived from 5-methyl-dC phosphoramidites, can be beneficial. cambio.co.ukglenresearch.com While the direct application of 5'-O-Methyl-DT cep in this context is not extensively documented, the principles of using modified oligonucleotides to improve assay performance are well-established. Synthetic oligonucleotides containing 5-methylcytosine are also used as controls or standards in various DNA methylation analysis methods. nih.gov

Applications in Investigating Post-Transcriptional RNA Modifications

The study of post-transcriptional RNA modifications, a key area of epitranscriptomics, has been significantly advanced by the use of chemically modified oligonucleotides. Oligonucleotides derived from 5'-O-Methyl-DT cep, which introduces a 5'-O-Methyl-2'-deoxythymidine modification, serve as powerful tools for this purpose. These modified oligonucleotides offer enhanced stability and specific binding properties that are crucial for probing the complex world of RNA regulation.

One of the primary applications of these modified oligonucleotides is in the investigation of RNA structure and its interaction with various cellular components. The 2'-O-Methyl modification, a naturally occurring modification found in tRNA and other small RNAs, is known to increase the thermal stability (Tm) of RNA:RNA duplexes. idtdna.comidtdna.com This increased stability is advantageous when designing probes to detect or bind to specific RNA sequences that may be present in low abundance or have significant secondary structures. Oligonucleotides containing 2'-O-Methyl modifications exhibit increased resistance to nuclease degradation, making them more robust for in-cell studies. idtdna.comidtdna.commdpi.com

A significant aspect of post-transcriptional regulation involves the activity of enzymes like RNase H, which cleaves the RNA strand of an RNA:DNA hybrid. Oligonucleotides with certain modifications can modulate this activity. For instance, studies on oligonucleotides with 5'-O-methylphosphonate units, a modification structurally related to that derived from 5'-O-Methyl-DT cep, have demonstrated a significant increase in the cleavage of target RNA by E. coli RNase H. nih.gov This enhancement of RNase H activity is a valuable tool for targeted RNA degradation and for studying the functional consequences of silencing specific RNA molecules. The introduction of 5'-O-methylphosphonate modifications has been shown to increase the stability of antisense oligonucleotide-RNA duplexes, a property that also improves the selectivity for the RNA target. nih.gov

Furthermore, the synthesis of RNA containing various natural modifications, such as 5-methylcytidine (B43896) (m5C), 5-hydroxymethylcytidine (B44077) (hm5C), and 5-formylcytidine (B110004) (f5C), has been made possible through the use of specific phosphoramidite monomers. cam.ac.ukrsc.org The availability of synthetic oligonucleotides containing these modifications is crucial for elucidating their biological functions and the regulatory pathways they are involved in. cam.ac.uk The study of these modifications is fundamental to understanding gene expression regulation at the post-transcriptional level. nih.govacs.org

Advancements in Molecular Biology Methodologies

Enhancements in DNA Sequencing Technologies Through Modified Primers/Probes

In the realm of DNA sequencing, the use of modified primers and probes has become instrumental. While the vast majority of primers are unmodified DNA, the selective use of chemical modifications can significantly improve sequencing outcomes. glenresearch.com Modifications that increase the melting temperature (Tm) of primers and probes, such as the 2'-O-Methyl group, allow for the use of shorter oligonucleotides. caister.com This is particularly beneficial in regions of the genome with high sequence complexity or to improve the discrimination between closely related sequences.

Modified probes are also central to certain sequencing methodologies. For example, 5-Hydroxymethylated DNA probes can be utilized as sequencing controls. jenabioscience.com The ability to synthesize oligonucleotides with specific modifications allows for the development of more robust and accurate sequencing technologies.

Optimization of Polymerase Chain Reaction (PCR) and Reverse Transcription PCR (RT-PCR) with Modified Oligomers

PCR and RT-PCR are cornerstone techniques in molecular biology, and their optimization is critical for reliable results. uaslp.mxpromega.comnih.govqiagen.com The use of oligonucleotides modified with groups like 2'-O-Methyl at the 3'-end of primers has been reported to enhance PCR specificity. oup.com This modification can help to reduce the formation of primer-dimers, which are common artifacts that can significantly decrease the yield of the desired amplicon. oup.com

By increasing the thermal stability of the primer-template duplex, modifications can lead to more efficient amplification, especially for challenging templates. glenresearch.com The enhanced binding affinity of modified primers can also help to overcome issues related to secondary structures in the target DNA or RNA sequence. glenresearch.com Furthermore, the nuclease resistance conferred by modifications like the 2'-O-Methyl group is advantageous in RT-PCR, where RNA templates are susceptible to degradation. idtdna.com

Use in Single-Nucleotide Polymorphism (SNP) Detection Assays

Single-nucleotide polymorphisms (SNPs) are the most common type of genetic variation in the human genome and are widely used as markers for disease association studies. nih.govnih.govresearchgate.net The accurate detection of SNPs requires highly specific assays that can reliably distinguish between two alleles that differ by only a single base. Modified oligonucleotides play a pivotal role in many SNP genotyping methods. caister.com

TaqMan® assays, a widely used method for SNP genotyping, employ allele-specific probes that are labeled with a reporter and a quencher dye. nih.govthermofisher.com The specificity of these assays is often enhanced by the incorporation of modifications that increase the binding affinity and discriminatory power of the probes. For example, TaqMan MGB probes contain a minor groove binder (MGB) at the 3' end, which increases the Tm of the probe and allows for the use of shorter, more specific probes. thermofisher.com The principles of enhancing specificity through modification are directly applicable to oligonucleotides derived from 5'-O-Methyl-DT cep. The increased duplex stability afforded by the 5'-O-Methyl modification can improve the allele-specific hybridization required for accurate SNP detection. genelink.com The use of enzyme-free, template-directed click chemistry with modified probes is another emerging strategy for multiplexed SNP detection. rsc.org

Research into Nucleic Acid-Protein and Other Biomolecular Interactions

Understanding the intricate interactions between nucleic acids and proteins is fundamental to deciphering cellular processes. Oligonucleotides with specific chemical modifications are invaluable tools in these investigations, providing insights into binding affinities, specificities, and the structural basis of these interactions.

Investigation of Binding Affinities and Specificity of Modified Oligonucleotides with Target Proteins

The introduction of modifications into oligonucleotides can significantly alter their binding properties with proteins. A key challenge in the use of therapeutic oligonucleotides, such as antisense DNA, is their non-specific binding to cellular proteins. nih.gov Research has shown that while phosphorothioate modifications increase affinity for proteins, the addition of 2'-O-Methyl modifications can moderate this non-specific binding. nih.gov This finding is crucial for the design of therapeutic oligonucleotides with improved specificity and reduced off-target effects.

Conversely, modifications can be strategically employed to enhance or study specific nucleic acid-protein interactions. The 2'-O-Methyl modification is used in techniques like modified-MTRIPs (Molecular TRIPs) and proximity ligation assays (PLA) to quantify RNA-protein interactions within cells. oup.com In these methods, 2'-O-methyl RNA-DNA chimeric oligonucleotides are used to create probes that can detect when an RNA and a protein are in close proximity. oup.com

Studies have also explored the interaction preferences between protein side chains and modified nucleobases like 5-methylcytosine (5mC). nih.gov These investigations provide a quantitative understanding of how epigenetic modifications on nucleic acids are recognized by "reader" proteins. nih.gov Oligonucleotides synthesized with specific modifications, including those derived from precursors like 5'-O-Methyl-DT cep, are essential for such biophysical studies. The ability to incorporate these modifications at precise locations within an oligonucleotide allows for detailed mapping of the interaction interfaces and the energetic contributions of specific functional groups to the binding event.

Interactive Data Table: Impact of 2'-O-Methyl Modification on Oligonucleotide Properties

| Property | Unmodified Oligonucleotide | 2'-O-Methyl Modified Oligonucleotide | Research Finding Reference |

| Nuclease Resistance | Low | High | idtdna.comidtdna.commdpi.com |

| Duplex Stability (Tm) | Standard | Increased | idtdna.comidtdna.com |

| Protein Binding (Non-specific) | High (with phosphorothioates) | Moderated | nih.gov |

| RNase H Activation | Dependent on DNA gap | Can be enhanced | nih.gov |

| Application in SNP Detection | Standard | Improved specificity | caister.comthermofisher.com |

Elucidation of Recognition Mechanisms via Structural Biology Approaches (e.g., X-ray crystallography of complexes)

The precise three-dimensional structure of nucleic acids and their complexes with proteins or other molecules is fundamental to understanding their function. The introduction of modified nucleotides, such as 5'-O-methyl-thymidine, serves as a valuable tool for structural biologists. X-ray crystallography, a powerful technique for determining atomic-resolution structures, has been used to study oligonucleotides containing related methyl modifications.

For instance, structural studies on A-form DNA duplexes containing a 5-methoxyuracil (B140863) modification—a close analog to 5'-O-methyl-thymidine—have been determined at high resolution. researchgate.net In one such crystal structure, the 5-CH3-O group was observed pointing towards the 5'-phosphate group instead of into the major groove of the duplex. researchgate.net This type of specific, localized structural information is critical for understanding how such modifications influence duplex stability and recognition by enzymes or other binding partners.

While a crystal structure specifically for a 5'-O-methyl-thymidine-containing complex was not found in the surveyed literature, the principles remain the same. The introduction of the methyl group can:

Act as a Steric Probe: The bulk of the methyl group can be used to probe steric constraints within protein-DNA or DNA-RNA complexes, revealing how tightly a binding partner envelops the nucleic acid backbone.

Serve as a Spectroscopic Reporter: While not a crystallographic approach, in Nuclear Magnetic Resonance (NMR) spectroscopy, the methyl protons provide a unique signal that can be monitored to report on local environmental changes upon binding or conformational shifts.

Complexes of the gene 5 DNA-unwinding protein with various deoxyoligonucleotides have been crystallized to study protein-DNA interactions, highlighting the utility of using modified oligonucleotides to capture specific binding states for X-ray analysis. nih.gov Similarly, crystallographic studies of DNA:2'-O-Methyl-RNA heteroduplexes have provided the first high-resolution views of these important therapeutic and biological structures. mdpi.com These studies underscore the established role of methylated nucleotides in facilitating high-resolution structural analysis.

Development of Biosensors and Affinity Probes

Oligonucleotides are widely used as probes for detecting specific DNA or RNA sequences in biosensing applications. Chemical modifications are often essential for improving the performance of these probes. Incorporating 5'-O-methyl-thymidine or related methylated nucleotides can enhance probe characteristics in several ways.

Second, in the development of fluorescent probes, the 5'-terminus is a common site for attaching reporter molecules like fluorophores. researchgate.net While 5'-O-methylation itself isn't a label, the synthesis of oligonucleotides using phosphoramidites like 5'-O-Methyl-DT cep is part of a versatile chemical platform that allows for the straightforward incorporation of various functional groups. For example, 5'-pyrenyl derivatives of oligo(2'-O-methylribonucleotides) have been synthesized and used as sensitive fluorescent probes to detect substitutions in DNA and RNA targets. researchgate.net

The development of such probes is crucial for applications ranging from medical diagnostics to environmental monitoring. The properties conferred by methyl groups—enhanced stability and hydrophobicity—can be leveraged to design more robust and specific affinity probes.

Table 1: Impact of Methylation on Oligonucleotide Probe Properties

| Modification Type | Effect on Duplex Stability (Tm) | Impact on Nuclease Resistance | Primary Application Benefit |

|---|---|---|---|

| 5-Methyl-dC | Increases Tm by ~1.3°C per substitution glenresearch.com | Similar to unmodified DNA genelink.com | Enhanced binding affinity and specificity |

| 2'-O-Methyl | Increases Tm nih.gov | Increased nih.gov | Improved stability and affinity for RNA targets |

| 5'-O-Methyl | Modest impact on Tm; may prevent RISC loading nih.gov | Increased resistance to 5'-exonucleases | Modulating biological processing; structural probe |

Exploitation in Advanced Synthetic Biology and Chemical Biology Tools

The precise control over biological processes is a central goal of synthetic and chemical biology. Modified oligonucleotides are indispensable tools in this quest. While the 5'-O-methyl group itself is not a "caged" or photo-activatable group, oligonucleotides containing this modification can be used within broader systems designed for temporal or spatial control of gene expression and other cellular functions.

The term "caged" typically refers to a photolabile protecting group that blocks a molecule's function until it is removed by light. acs.org The 5'-O-methyl group is chemically stable and not removable by light. However, research in this area often uses stably modified oligonucleotides as crucial controls or as components in more complex regulatory systems.

Antisense oligonucleotides (ASOs) are powerful tools for controlling gene expression by binding to a target mRNA and promoting its degradation or blocking its translation. idtdna.com The chemical composition of ASOs is critical to their success. Modifications are used to increase nuclease resistance, enhance binding affinity, and reduce toxicity or unwanted immune responses. nih.govnih.gov

The 5'-terminus of an ASO is particularly important. For siRNA, another gene-silencing tool, modifications at the 5'-end of the sense (passenger) strand, including 5'-O-methylation, can be used to prevent its loading into the RNA-induced silencing complex (RISC). nih.gov This ensures that the antisense (guide) strand is preferentially loaded, thereby increasing the potency and specificity of gene silencing. Therefore, oligonucleotides derived from 5'-O-Methyl-DT cep can be strategically placed in siRNA constructs to control the orientation and activity of the silencing machinery.

The investigation of cellular signaling often relies on the ability to release a bioactive molecule at a specific time and place. This is the primary application of caged compounds, including caged nucleotides and oligonucleotides. acs.org As noted, 5'-O-methylation is not a caging modification. However, studies involving caged oligonucleotides require robust negative controls. An oligonucleotide with a stable 5'-O-methyl cap would be an ideal control for an experiment using a caged oligonucleotide with a photolabile 5'-O-capping group. It allows researchers to distinguish the effects of light-induced uncaging from any potential effects of the oligonucleotide itself.

Furthermore, studies on the innate immune system's response to foreign nucleic acids are critical for therapeutic oligonucleotide development. ASOs with certain chemical modifications, such as 2'-O-methyl groups, have been shown to activate immune responses in the brain. nih.gov Understanding how terminal modifications like 5'-O-methylation affect these signaling pathways is an active area of research.

Site-specific labeling of nucleic acids is essential for creating fluorescent probes, attaching therapeutic payloads, or immobilizing DNA on surfaces. nih.govacs.org While temporal activation often implies photochemistry, the synthesis platform for 5'-O-Methyl-DT cep is inherently modular. The same solid-phase synthesis methods allow for the incorporation of reactive groups for bioconjugation at specific sites. nih.gov

For example, an oligonucleotide can be synthesized with a 5'-O-methyl-thymidine internally and a terminal amine or azide (B81097) group at the 5' or 3' end for subsequent labeling. nih.govthermofisher.com The 5'-O-methyl modification would confer its specific biophysical properties (e.g., localized structural changes), while the terminal linker enables conjugation to dyes, peptides, or other molecules. This multi-functional approach allows for the creation of sophisticated chemical biology tools where the methyl group fine-tunes the oligonucleotide's structural or binding properties, and a separate reactive handle is used for labeling.

A major hurdle for oligonucleotide therapeutics is their delivery into target cells. nih.gov Nanocarriers, such as lipid nanoparticles, are often employed to protect the nucleic acid from degradation and facilitate cellular uptake. The properties of the oligonucleotide payload can influence its loading into and release from these carriers.

Modifications that increase the hydrophobicity of an oligonucleotide, such as methylation, can alter its interaction with the lipid components of a nanocarrier. Research into these interactions is vital for designing effective delivery systems. Oligonucleotides containing 5'-O-methyl-thymidine can be used as model payloads to study how such modifications affect the stability, loading efficiency, and release kinetics of nanocarrier-based delivery systems. By systematically varying the number and position of these modified bases, researchers can develop a deeper understanding of the structure-activity relationships that govern targeted delivery.

Mechanistic Underpinnings and Biological Ramifications of 5 O Methyl Dt Cep Modifications

Biophysical Effects on Oligonucleotide Properties

Influence on Duplex and Triplex Nucleic Acid Stability

In the context of triplex-forming oligonucleotides (TFOs), various modifications are employed to enhance stability, particularly at neutral pH. csic.es Modifications like 5-methylcytosine (B146107) have been shown to increase the stability of triplex helices. biomers.net While direct, extensive data on the effect of 5'-O-Methyl-DT on triplex stability is not as prevalent, it is plausible that the terminal modification could subtly influence the binding affinity of the third strand.

Table 1: Effect of Various Nucleotide Modifications on Duplex Stability (Tm)

| Modification | Change in Tm per Substitution | Primary Reason for Stability Change |

|---|---|---|

| 2'-O-Methyl RNA | Increased by ~1.3°C (vs. RNA) genelink.com | Favors A-form helical geometry biosearchtech.com |

| 5-Methyl-dC | Increased by ~1.3°C biomers.net | Enhanced stacking interactions biomers.net |

| 2'-Fluoro | Increased by ~1.8°C genelink.com | Favorable sugar conformation genelink.com |

| Phosphorothioate (B77711) | Slightly decreased genelink.com | Altered backbone stereoelectronics |

This table provides a comparative view of how different modifications affect duplex stability. The effect of 5'-O-Methyl-DT would likely be modest and related to terminal stacking interactions.

Conformational Changes Induced by 5'-O-Methylation

While 5'-O-methylation occurs at the terminus and not within the backbone, it can still influence the local conformation. The methyl group can restrict the rotational freedom around the C4'-C5' and C5'-O5' bonds, potentially altering the presentation of the 5'-terminus. This steric blocking is a key feature of the 5'-O-Methyl-DT modification. glenresearch.comglenresearch.com This terminal blocking can prevent enzymatic reactions such as ligation, where a free 5'-hydroxyl group is required. glenresearch.com

Furthermore, methylation of the phosphate (B84403) backbone has been shown to induce dramatic conformational transitions, in some cases leading to a left-handed Z-DNA structure. scirp.org While 5'-O-methylation is a modification of the sugar, not the phosphate, it highlights the principle that even small chemical additions can have significant structural consequences.

Interactions with Nucleic Acid-Modifying Enzymes

Substrate Recognition by DNA/RNA Polymerases

DNA and RNA polymerases exhibit a high degree of specificity for their nucleotide substrates. The active site of a polymerase must accommodate the incoming nucleotide triphosphate (NTP) for catalysis to occur. Modifications to the sugar or base can interfere with this recognition process.

The 5'-O-methyl group on a terminal nucleotide effectively blocks the 5'-hydroxyl group. Since DNA and RNA polymerases synthesize nucleic acids in a 5' to 3' direction, they require a free 3'-hydroxyl group on the primer strand to extend the chain. thermofisher.com The 5'-O-Methyl-DT modification is typically found at the 5'-end of an oligonucleotide, which is the starting point for synthesis. While it wouldn't directly inhibit the polymerase's extension activity at the 3'-end, its presence at the 5'-terminus of a template strand could potentially influence the initial binding of the polymerase.

More significantly, if a 5'-O-methylated nucleotide were to be used as a building block (i.e., as a triphosphate), it would be unable to be incorporated into a growing nucleic acid chain by a polymerase because the 5'-triphosphate group, which is essential for the polymerization reaction, would be absent. The primary role of the 5'-O-Methyl-DT phosphoramidite (B1245037) is as a terminator at the 5'-end of a synthetic oligonucleotide. glenresearch.comglenresearch.com

Studies on other modified nucleotides have shown that polymerases can be sensitive to changes in the substrate. For example, the presence of 5-carboxycytosine in a DNA template can retard the elongation by RNA polymerase II. nih.gov This suggests that polymerases can act as sensors for epigenetic modifications. While not a direct substrate for polymerization in the traditional sense, a 5'-O-methylated oligonucleotide's interaction with a polymerase could be altered due to the steric and electronic changes imparted by the methyl group.

Resistance to Nucleolytic Degradation by Specific Enzymes

A major application of oligonucleotide modifications is to enhance their resistance to degradation by nucleases. Unmodified oligonucleotides are rapidly broken down by both exonucleases (which cleave from the ends) and endonucleases (which cleave internally).

The 5'-O-Methyl-DT modification provides protection against 5'-exonucleases. These enzymes specifically recognize and cleave the phosphodiester bond adjacent to a free 5'-hydroxyl group. By capping the 5'-terminus with a methyl group, the oligonucleotide is no longer a substrate for these enzymes. This is a common strategy to increase the in vivo stability of therapeutic oligonucleotides.

Table 2: Nuclease Resistance Conferred by Oligonucleotide Modifications

| Modification | Type of Nuclease Resistance | Mechanism of Resistance |

|---|---|---|

| 5'-O-Methyl-DT | 5'-Exonuclease | Blocks recognition of the 5'-terminus |

| 2'-O-Methyl | Endo- and Exonuclease | Steric hindrance in the enzyme's active site beilstein-journals.org |

| Phosphorothioate | Endo- and Exonuclease | Altered backbone chemistry is not recognized by nucleases beilstein-journals.org |

| 2'-MOE | Endo- and Exonuclease | Significant steric bulk and altered sugar pucker biosearchtech.comglenresearch.com |

| LNA (Locked Nucleic Acid) | Endo- and Exonuclease | Conformationally locked sugar is a poor substrate soton.ac.uk |

Influence on Methyltransferase and Demethylase Activities (of modified substrates)

The activities of DNA methyltransferases (DNMTs) and demethylases are crucial for epigenetic regulation. These enzymes recognize specific sequences and catalyze the addition or removal of methyl groups, primarily at the C5 position of cytosine.

The introduction of a 5'-O-methyl modification on a thymidine (B127349) is not a direct substrate for DNMTs or the known demethylation pathways (e.g., TET enzymes), which act on cytosine. frontiersin.org However, the presence of this modification within an oligonucleotide could indirectly influence the activity of these enzymes on nearby cytosines. The conformational changes induced by the 5'-O-methyl group might alter the recognition of the DNA by DNMTs or demethylases.

For instance, research has shown that mammalian DNMTs can also possess DNA demethylase activity under certain conditions. nih.govnih.gov The binding and activity of these enzymes are sensitive to the structure of the DNA substrate. Therefore, a modified oligonucleotide containing 5'-O-Methyl-DT could potentially modulate the methylation status of a target DNA sequence by altering the binding landscape for these regulatory enzymes. The precise nature of this influence would likely be context-dependent, relying on the specific sequence and the structural perturbations introduced by the modification.

Immunomodulatory Properties of 5'-O-Methyl-DT cep-Modified Oligonucleotides in Research Systems

The introduction of chemical modifications to synthetic oligonucleotides is a key strategy for enhancing their therapeutic properties, including their interaction with the immune system. The 5'-O-methyl modification on a deoxythymidine (dT) phosphoramidite building block, known as 5'-O-Methyl-DT cep, is utilized in oligonucleotide synthesis to modulate these biological responses.

Mitigation of Innate Immune Responses in Experimental Models

Synthetic oligonucleotides, particularly those with phosphorothioate (PS) backbones, can be recognized by the innate immune system, leading to inflammatory responses. semanticscholar.org Research in experimental models has demonstrated that specific chemical modifications can significantly reduce this immunostimulatory activity. nih.govcore.ac.uk

Studies in mice have shown that certain modifications, such as the inclusion of 5-methyl cytosine or 2'-methoxyethoxy groups, can markedly decrease the immune stimulation typically caused by phosphorothioate oligonucleotides. nih.gov For instance, repeated administration of unmodified PS oligonucleotides can cause splenomegaly (enlargement of the spleen) and infiltration of mononuclear cells in organs like the liver and kidney. However, oligonucleotides containing these methyl modifications did not produce splenomegaly and resulted in only minimal cell infiltrates, even at high doses. nih.gov This mitigation of the immune response is crucial for the development of antisense therapies, where avoiding off-target inflammatory effects is paramount. core.ac.uk While direct studies on 5'-O-Methyl-DT cep are not extensively detailed in the provided results, the principle of using methyl group modifications to dampen immune responses is well-established. nih.govnih.gov These findings suggest that modifications at the 5'-terminus, such as the 5'-O-methyl group, likely contribute to a more favorable immunologic profile by altering the way the oligonucleotide is recognized by immune cells.

| Modification | Experimental Model | Observed Effect on Innate Immunity | Key Findings |

| 5-Methyl Cytosine | Mouse | Decreased immune stimulation | Markedly reduced splenomegaly and mononuclear cell infiltrates in liver and kidney. nih.gov |

| 2'-Methoxyethoxy | Mouse | Further decreased immune stimulation compared to 5-methyl cytosine alone. nih.gov | Did not produce splenomegaly even at high doses; only minimal cell infiltrates observed. nih.gov |

| 2'-O-Methyl Ribonucleotide | Mouse & Human Cells | Loss of immune-stimulatory activity | Oligonucleotides with these modifications did not activate TLR7 or TLR9. nih.govnih.gov |

Antagonist Activity Towards Toll-Like Receptors in In Vitro Studies

The innate immune system often recognizes nucleic acids through Toll-Like Receptors (TLRs), such as TLR7, TLR8, and TLR9. nih.gov While some oligonucleotides (like those containing CpG motifs) are TLR agonists that stimulate an immune response, specific chemical modifications can convert them into TLR antagonists that inhibit these responses. nih.govnih.gov

In vitro studies have shown that incorporating 2'-O-methyl ribonucleotides into oligonucleotides can lead to potent antagonist activity against TLR7 and TLR9. nih.govnih.gov These modified oligonucleotides not only lose their own ability to stimulate an immune response but also actively block the activation of these TLRs by their natural agonists. nih.gov For example, oligonucleotides containing 2'-O-methyl substitutions adjacent to a CpG motif were found to inhibit TLR7- and TLR9-mediated immune responses in both murine and human cell cultures. nih.govnih.gov This antagonist activity is dose-dependent and specific, as these molecules did not inhibit responses mediated by other TLRs like TLR2, 3, 4, or 5. nih.gov The mechanism is thought to involve the modified oligonucleotide binding to the receptor without triggering the conformational changes necessary for downstream signaling, thereby competitively inhibiting the binding of activating ligands. This makes such modified oligonucleotides valuable research tools and potential therapeutic candidates for inflammatory and autoimmune diseases where TLR7 and TLR9 are implicated. nih.gov

Structural Biology and Computational Modeling of Modified Nucleic Acid Complexes

Understanding the three-dimensional structure and dynamic behavior of nucleic acids containing modifications like 5'-O-Methyl-DT cep is essential for elucidating their mechanism of action. Techniques such as X-ray crystallography, NMR spectroscopy, and molecular dynamics simulations provide atomic-level insights into how these modifications influence nucleic acid conformation and their interactions with proteins. nih.govnih.govriken.jp

X-ray Crystallographic Studies of Protein-Modified Nucleic Acid Interactions

X-ray crystallography is a powerful technique for determining the high-resolution, three-dimensional structure of macromolecules, including protein-nucleic acid complexes. riken.jp By analyzing the diffraction pattern of X-rays passing through a crystal of the complex, scientists can map the precise position of each atom. riken.jp

While a specific crystal structure for a protein in complex with a 5'-O-Methyl-DT cep-modified oligonucleotide is not prominently available in the search results, crystallographic studies of other modified nucleic acids provide significant insights. For instance, structures of proteins bound to DNA containing 5-methylcytosine (5mC) have revealed how the methyl group can modulate protein recognition. nih.govnih.gov These studies show that the methyl group can either enhance or disrupt protein binding by making direct contacts or by altering the local DNA shape and hydration. nih.gov Similarly, crystal structures of RNA-protein complexes have been solved using oligonucleotides containing 2'-O-methyl groups, which can stabilize the RNA structure and facilitate crystallization. doudnalab.org These studies provide a framework for predicting how a 5'-O-methyl group on a terminal thymidine might influence the interaction of an oligonucleotide with a target protein, likely by affecting local conformation and steric interactions within the binding pocket.

| Technique | System Studied | Key Insights Provided |

| X-ray Crystallography | Protein-DNA complexes with 5-methylcytosine (5mC) | Revealed how the methyl group fits into binding pockets and influences protein recognition and binding affinity. nih.govnih.gov |

| X-ray Crystallography | RNA-protein complexes with 2'-O-methyl groups | Showed how 2'-O-methyl modifications can stabilize RNA structure and are used to aid in the crystallization of ribozymes. doudnalab.org |

| X-ray Crystallography | General protein-nucleic acid complexes | Elucidates the detailed atomic interactions, including hydrogen bonds and van der Waals contacts, at the binding interface. riken.jp |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for studying the structure, dynamics, and interactions of nucleic acids in solution, providing information that is complementary to the static picture from crystallography. bruker.com NMR can detect the local environment of individual nuclei (like ¹H, ¹³C, and ³¹P), allowing for detailed conformational analysis. bruker.com

Molecular Dynamics Simulations and In Silico Predictions of Binding and Stability

Molecular dynamics (MD) simulations are computational methods used to model the physical movements of atoms and molecules over time. dovepress.com By applying a force field, which is a set of parameters describing the potential energy of the system, MD simulations can predict the conformational dynamics and stability of nucleic acids and their complexes. nih.govresearchgate.net

MD simulations have been extensively used to study the effects of methyl modifications on DNA and RNA. nih.gov For example, simulations of DNA containing 5-methylcytosine have shown that this modification can increase the stability of the duplex and alter its flexibility, which in turn affects how it is recognized by proteins. nih.gov These simulations can also provide detailed information about changes in hydration patterns and electrostatic interactions caused by the modification. nih.gov For a 5'-O-Methyl-DT cep-modified oligonucleotide, MD simulations could predict how the terminal methyl group affects the stability of a duplex, its binding free energy with a target protein, and the dynamic conformational ensemble of the nucleic acid. nih.govresearchgate.net These in silico predictions are crucial for rationally designing modified oligonucleotides with improved binding affinity and stability.

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

| 5'-O-Methyl-DT cep | 5'-O-methyl-2'-deoxyThymidine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite glenresearch.com |

| 5mC / 5-methylcytosine | 5-methylcytosine nih.gov |

| TLR | Toll-Like Receptor |

| PS Oligonucleotide | Phosphorothioate Oligonucleotide nih.gov |

| MMdU | 5-(methoxymethyl)-2'-deoxyuridine nih.gov |

| CpG motif | A cytosine nucleotide followed by a guanine (B1146940) nucleotide in a DNA sequence. nih.gov |

Future Prospects and Emerging Research Avenues for 5 O Methyl Dt Cep Technology

Integration with Novel Genome Editing Technologies

The advent of CRISPR-Cas9 and related genome-editing tools has revolutionized molecular biology. frontiersin.orgsynthego.com While these systems are powerful, research is ongoing to improve their specificity, stability, and control. A promising frontier is the development of epigenetic editors, which modify gene expression without altering the underlying DNA sequence. mit.eduaddgene.org These systems often work by adding or removing chemical tags, such as methyl groups, to influence how genes are read. mit.edu

The integration of chemically modified oligonucleotides is a key strategy for enhancing these next-generation editing tools. The 5'-O-methyl modification introduced by 5'-O-Methyl-DT cep offers unique properties that could be harnessed. For instance, the 5'-cap of a guide RNA (gRNA) is critical for its function and stability. Incorporating a 5'-O-methyl modification could serve as a synthetic cap, potentially increasing the gRNA's resistance to cellular exonucleases and modulating its interaction with the Cas protein or other cellular factors.

Furthermore, because the 5'-O-methyl group blocks enzymatic ligation, oligonucleotides synthesized with 5'-O-Methyl-DT cep could be used as specialized components in complex gene-editing strategies. glenresearch.com This could prevent the unintended concatenation of DNA repair templates or control the precise outcome of homology-directed repair pathways. As researchers develop more intricate CRISPR-based systems, such as those for targeted gene insertion or epigenetic modulation, the ability to synthesize highly stable and functionally precise oligonucleotides using reagents like 5'-O-Methyl-DT cep will be crucial.

Development of High-Throughput Screening Platforms for Modified Oligonucleotides

The discovery of novel therapeutic and diagnostic oligonucleotides, such as aptamers and antisense agents, relies on screening vast libraries of sequences for desired properties. ijpsonline.com When these libraries include modified nucleotides, high-throughput screening (HTS) platforms must be capable of analyzing the impact of these chemical changes. The development of HTS platforms tailored for oligonucleotides containing modifications like the one introduced by 5'-O-Methyl-DT cep is an active area of research.

These platforms often combine automated liquid handling with sensitive analytical techniques. researchgate.net Mass spectrometry, particularly MALDI-based methods, has emerged as a powerful tool for the high-throughput analysis of oligonucleotides. researchgate.net Future HTS systems will likely integrate such technologies to rapidly screen libraries containing 5'-O-methylated species for enhanced binding affinity, improved nuclease resistance, or specific biological activity. For example, a screen could identify a 5'-O-methylated aptamer from a library that exhibits superior binding to a target protein compared to its unmodified counterparts.

Interactive Table 1: Conceptual HTS Platform for 5'-O-Methyl-DT cep Modified Oligonucleotides

| Component | Description | Relevance to 5'-O-Methyl-DT cep |

|---|---|---|

| Library Generation | Automated solid-phase synthesis of a diverse oligonucleotide library in a multi-well plate format. ijpsonline.com | Each oligonucleotide is synthesized with a 5'-terminal thymidine (B127349) modified using 5'-O-Methyl-DT cep to assess the functional contribution of the 5'-methyl cap. |

| Screening Assay | Target-binding assay (e.g., Surface Plasmon Resonance), cellular uptake analysis, or nuclease degradation challenge. | The assay directly measures how the 5'-O-methyl modification influences key properties like binding kinetics, cell entry, or stability in biological fluids. idtdna.com |

| Detection Method | High-throughput mass spectrometry (e.g., LALDI-MS) or fluorescence-based readouts. researchgate.net | Allows for rapid identification and quantification of "hit" sequences from the library that exhibit the desired characteristics due to the modification. |

| Data Analysis | Computational analysis to correlate sequence information with screening results, identifying structure-activity relationships. | Determines the sequence contexts in which the 5'-O-methyl group provides the greatest benefit, guiding the design of optimized oligonucleotides. |

Exploration of 5'-O-Methyl-DT cep in Combinatorial Chemistry Libraries for Research